N-[5-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine
Overview
Description
N-[5-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with an aminomethyl group, a methyl group, and a tetrahydropyran-4-ylmethyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine typically involves multi-step organic reactions. One common method starts with the functionalization of the pyridine ring, followed by the introduction of the aminomethyl group through reductive amination. The tetrahydropyran-4-ylmethyl group is then attached via a nucleophilic substitution reaction. The final step involves methylation of the nitrogen atom to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[5-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted analogs depending on the nucleophile used.
Scientific Research Applications
N-[5-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-[5-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(Aminomethyl)-2-pyridinyl]-N-methylamine
- N-[5-(Aminomethyl)-2-pyridinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)amine
Uniqueness
N-[5-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine is unique due to the presence of both the tetrahydropyran-4-ylmethyl group and the aminomethyl group on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(aminomethyl)-N-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-16(10-11-4-6-17-7-5-11)13-3-2-12(8-14)9-15-13/h2-3,9,11H,4-8,10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFESMLGKKYXPNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C2=NC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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